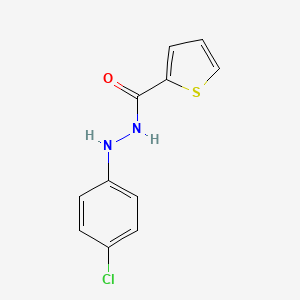
N'-(4-chlorophenyl)thiophene-2-carbohydrazide
Cat. No. B8584990
M. Wt: 252.72 g/mol
InChI Key: KMYIMQWOOQCDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09051309B2
Procedure details


A solution of LiOH (2.4 g) in 50 mL water was added to a suspension of 1-(4-chloro-phenyl)hydrazine HCl salt (17.9 g, 100 mmol) in Et2O (300 mL), and the resulting mixture was stirred for 30 minutes. After the mixture became homogenous, the organic layer was separated, and triethylamine (1 eq.) followed by thiophene-2-carbonyl chloride (14.6 g, 100 mmol) were added slowly dropwise at a constant temperature of 0° C. The mixture was stirred for additional 1 hour at room temperature, and then the organic layer was diluted with ethyl acetate (100 mL), washed with brine, and dried over Na2SO4. The crude N′-(4-chlorophenyl)thiophene-2-carbohydrazide (24 g) obtained after the removal of the solvent was used in the next step without further purification.







Identifiers


|
REACTION_CXSMILES
|
[Li+].[OH-].Cl.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][CH:6]=1.C(N(CC)CC)C.[S:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25](Cl)=[O:26]>O.CCOCC.C(OCC)(=O)C>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][NH:12][C:25]([C:21]2[S:20][CH:24]=[CH:23][CH:22]=2)=[O:26])=[CH:7][CH:6]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[OH-]
|
|
Name
|
|
|
Quantity
|
17.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NN
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added slowly dropwise at a constant temperature of 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for additional 1 hour at room temperature
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)NNC(=O)C=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
